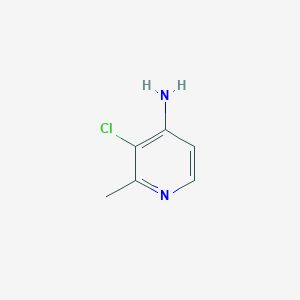

3-Chloro-2-methylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWBEYQZGBQXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540240 | |

| Record name | 3-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-40-6 | |

| Record name | 3-Chloro-2-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Methylpyridin 4 Amine

Established Reaction Pathways for the Synthesis of 3-Chloro-2-methylpyridin-4-amine

The construction of the this compound scaffold has been achieved through several established routes, often starting from readily available precursors and involving key chemical transformations.

Several synthetic routes to this compound have been developed from different starting materials.

One notable method begins with the nitration of the accessible precursor 2-amino-4-picoline. chemicalbook.comgoogle.comgoogleapis.com However, this approach is hampered by a lack of selectivity, leading to the formation of both 3-nitro and 5-nitro isomers. google.comgoogleapis.com This non-selective nitration, coupled with potential thermochemical hazards associated with large-scale reactions, has driven the exploration of alternative synthetic pathways. google.comgoogleapis.com

A regioselective method for producing 3-amino-2-chloro-4-methylpyridine (B17603) has been developed starting from malononitrile (B47326) and acetone (B3395972). google.comgoogle.com This process involves a Knoevenagel condensation of acetone with malononitrile to form isopropylidenemalononitrile. google.comgoogle.com This intermediate is then condensed with triethyl orthoformate in acetic anhydride. google.comgoogle.com The resulting product undergoes a series of transformations including cyclization, chlorination, and amination to yield the target molecule. google.com

Another synthetic approach starts from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242) (also referred to as acetylacetaldehyde dimethyl acetal). chemicalbook.comgoogle.com The initial reaction is a Knoevenagel condensation. chemicalbook.com The resulting product is then treated with a strong acid to yield 3-cyano-4-methyl-2-pyridone. chemicalbook.comgoogle.com This intermediate is subsequently chlorinated, converted to the 3-amido derivative, and finally transformed into 3-amino-2-chloro-4-methylpyridine. chemicalbook.comgoogle.com

| Starting Materials | Key Intermediates | Brief Description |

| 2-amino-4-picoline | 3-nitro and 5-nitro-2-amino-4-picoline | Nitration of 2-amino-4-picoline, suffers from non-selective nitration and potential hazards. chemicalbook.comgoogle.comgoogleapis.com |

| Malononitrile and Acetone | Isopropylidenemalononitrile | Knoevenagel condensation followed by reaction with triethyl orthoformate and subsequent cyclization and functional group manipulations. google.comgoogle.com |

| 2-cyanoacetamide and 4,4-dimethoxy-2-butanone | 3-cyano-4-methyl-2-pyridone | Knoevenagel condensation, cyclization, chlorination, and amination sequence. chemicalbook.comgoogle.com |

The challenge of controlling regioselectivity is a significant aspect of pyridine (B92270) chemistry. In the context of derivatives related to this compound, research has explored the generation of pyridyne intermediates to achieve regioselective functionalization. nih.gov For instance, a method for the regioselective 3,4-difunctionalization of 3-chloropyridines proceeds via a 3,4-pyridyne intermediate. nih.gov This is achieved through regioselective lithiation of a substituted 3-chloropyridine, followed by treatment with organomagnesium halides. nih.gov The resulting 3,4-pyridyne can then be trapped with various electrophiles, allowing for the controlled introduction of substituents at specific positions. nih.gov While not a direct synthesis of this compound itself, these strategies highlight advanced methods for controlling substituent placement on the pyridine ring, which is a key challenge in the synthesis of such molecules. The regioselective nature of these reactions is often preserved across various conditions, including different nucleophiles, solvents, and temperatures. mdpi.com

A common strategy for the synthesis of this compound and its isomers involves sequential halogenation and amination steps. One documented process starts with 3-cyano-4-methyl-2-pyridone, which is treated with a strong chlorinating agent like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2-chloro-3-cyano-4-methylpyridine. google.comgoogle.com The reaction is typically heated to reflux (around 115°C) to ensure completion. google.comgoogle.com

Following chlorination, the cyano group is converted to an amino group. This is often a two-step process. First, the 2-chloro-3-cyano-4-methylpyridine intermediate is treated with a strong acid, such as concentrated sulfuric acid, to hydrolyze the nitrile to a carboxamide (3-amido) group. google.comgoogle.com In the final step, the 3-amido intermediate is converted to the 3-amino product. google.com This transformation can be accomplished using a Hofmann rearrangement, which involves treating the amide with a strong base like sodium hydroxide (B78521) and a halogen, such as bromine. google.com

| Reaction Step | Reagents | Conditions | Intermediate/Product |

| Chlorination | POCl₃ and PCl₅ | Reflux (~115°C) | 2-chloro-3-cyano-4-methylpyridine google.comgoogle.com |

| Hydrolysis | Concentrated H₂SO₄ | 70-110°C | 2-chloro-3-amido-4-methylpyridine google.comgoogle.com |

| Amination (Hofmann Rearrangement) | NaOH, Br₂ | 10-30°C, then 60-80°C | 3-amino-2-chloro-4-methylpyridine google.com |

The synthesis of pyridine derivatives is increasingly being viewed through the lens of green chemistry, which aims to develop more environmentally benign chemical processes. rasayanjournal.co.innih.gov Traditional methods for pyridine synthesis often rely on hazardous solvents and toxic reagents, generate significant waste, and require high energy input. rasayanjournal.co.in To mitigate these issues, several green chemistry approaches are being applied to the synthesis of related heterocyclic compounds. rasayanjournal.co.innih.gov

These greener methods include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govresearchgate.net

Multicomponent reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product in a way that most of the atoms of the starting materials are incorporated into the final product. rasayanjournal.co.innih.gov This improves atom economy and reduces waste.

Use of green catalysts: The development of recyclable and environmentally friendly catalysts can replace more hazardous reagents. rasayanjournal.co.innih.gov

Solvent-free or safer solvent systems: Conducting reactions without a solvent or in greener solvents like water or ionic liquids reduces the environmental impact of volatile organic compounds. rasayanjournal.co.inbiosynce.com

While specific studies detailing the application of all these principles directly to the synthesis of this compound are not extensively covered in the provided results, the general trend in pyridine synthesis points towards the adoption of these more sustainable practices. rasayanjournal.co.innih.gov

Derivatization and Advanced Chemical Reactions of this compound

The chemical reactivity of this compound allows for its further modification and the synthesis of more complex molecules.

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a powerful tool for introducing a wide range of functional groups onto the heterocyclic core. The reactivity of chloropyridines in SNAr reactions is well-established, although they are generally less reactive than their fluoropyridine counterparts. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

In the context of this compound, the chlorine atom can be displaced by various nucleophiles. These can include:

Amines: Reaction with primary or secondary amines can lead to the formation of di-amino substituted pyridines.

Alkoxides: Treatment with alkoxides can introduce new ether functionalities.

Thiols: Reaction with thiols can be used to form thioethers.

The efficiency and regioselectivity of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provides a modern and often milder alternative to direct SNAr for introducing amino groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Scaffold Elaboration

The chlorine atom on the pyridine ring of this compound makes it a suitable substrate for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely employed to connect aryl or vinyl groups to the pyridine core, thus elaborating the molecular scaffold. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base. wikipedia.org

While direct examples for this compound are not extensively detailed in readily available literature, the reactivity of closely related chloro- and bromo-aminopyridines in Suzuki-Miyaura couplings is well-documented and provides a clear indication of the expected chemical behavior. researchgate.netnih.gov For instance, the coupling of aminohalopyridines with various arylboronic acids is efficiently catalyzed by palladium systems. researchgate.netchemicalbook.com The presence of the amino group can influence the catalytic cycle, sometimes necessitating protection or the use of specific catalyst systems that are not inhibited by basic nitrogen atoms. nih.govnih.gov

Key components of the Suzuki-Miyaura reaction for such substrates include the palladium source, ligands, a base, and the solvent system. nih.gov Palladium(0) complexes, often generated in situ from palladium(II) precursors like palladium acetate (B1210297) (Pd(OAc)₂), are the active catalysts. nih.gov Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky alkylphosphines like Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine), are crucial for stabilizing the palladium center and facilitating the catalytic cycle. researchgate.netnih.gov The choice of base and solvent is also critical for the reaction's success, with common choices including potassium phosphate (B84403) (K₃PO₄) or lithium tert-butoxide (LiOᵗBu) in solvent mixtures like 1,4-dioxane (B91453) and water. researchgate.netnih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Halogenated Aminopyridines

| Halogenated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | researchgate.net, nih.gov |

| 2,6-Dichloropyridine | Heptyl Boronic Pinacol Ester | Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%) | LiOᵗBu | 1,4-Dioxane/Water | 94% | nih.gov |

| 4-Amino-2-chloropyridine (B126387) | Phenylboronic Acid | Not specified | Not specified | Not specified | Readily undergoes coupling | chemicalbook.com |

Oxidation and Reduction Transformations

The functional groups of this compound are susceptible to various oxidation and reduction reactions, although specific studies detailing these transformations on the compound itself are limited. Information is primarily derived from analogous structures and synthetic routes leading to this class of compounds.

Oxidation: The pyridine nitrogen atom can be oxidized to an N-oxide. For example, the synthesis of 2-chloro-4-aminopyridine can involve the oxidation of a 2-chloropyridine precursor using an agent like meta-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide. google.com This N-oxide functionality can then be used to direct further substitutions on the pyridine ring before being subsequently removed if necessary.

Reduction: Reduction reactions are more commonly associated with the synthesis of this compound rather than its subsequent transformation. For instance, a key step in many synthetic pathways to produce aminopyridines is the reduction of a corresponding nitropyridine. google.com The reduction of a nitro group to an amine is a standard transformation, often accomplished with reagents like iron powder in acetic or hydrochloric acid, or through catalytic hydrogenation. google.comgoogle.com For example, the reduction of 2-chloro-4-nitropyridine (B32982) oxide to 2-chloro-4-aminopyridine is effectively carried out using iron powder and acid. google.com Another method involves the use of titanium tetrachloride (TiCl₄) and magnesium for the reduction of related nitropyridines. google.com While these examples pertain to precursors, they highlight the chemical compatibility of the chloro-substituted pyridine ring with reductive conditions. Direct reduction of this compound could potentially lead to dechlorination (a hydrodehalogenation reaction), although specific reagents for this selective transformation are not prominently documented.

Utility as a Building Block for Complex Heterocyclic Structures

One of the most significant applications of this compound is its role as a key building block in the synthesis of complex, biologically active heterocyclic compounds. google.comnbinno.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon center (at the chlorine-bearing position), allows for its incorporation into fused ring systems.

A prime example is the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. nbinno.comchemicalbook.comgoogleapis.com In the synthesis of Nevirapine, this compound (often referred to as CAPIC) is coupled with another heterocyclic fragment, typically 2-chloronicotinoyl chloride. The resulting amide undergoes a subsequent intramolecular nucleophilic aromatic substitution (SₙAr) reaction. Here, the amide nitrogen, after deprotonation by a strong base like sodium hydride, attacks the carbon bearing the chlorine atom on the other pyridine ring, displacing the chloride and forming the central seven-membered diazepinone ring of the Nevirapine core.

An alternative pathway involves the initial coupling of this compound with a pyridine derivative that already contains the second necessary fragment, such as N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamine)-3-pyridinecarboxamide. researchgate.net The crucial ring-closing step to form the dipyridodiazepinone structure of Nevirapine is an intramolecular cyclization where the amide nitrogen displaces the chlorine atom at the 2-position of the original CAPIC moiety. researchgate.net This transformation underscores the utility of the chloro and amino groups in a concerted synthetic strategy to build complex, fused heterocyclic systems.

Pharmacological Investigations and Biological Activity Profiling of 3 Chloro 2 Methylpyridin 4 Amine and Its Derivatives

Exploration of Molecular Targets and Biochemical Pathways

The biological activity of a compound is defined by its interactions with molecular targets, which in turn influences biochemical pathways. Research into derivatives of 3-Chloro-2-methylpyridin-4-amine has revealed specific engagement with certain enzyme classes, while its activity at other major target families remains less explored.

Kinase Enzyme Inhibition Studies

Based on the available research, there are no specific studies detailing the direct inhibitory activity of this compound or its immediate derivatives on kinase enzymes. While broader classes of substituted pyrimidines have been investigated as kinase inhibitors, specific data for the title compound is not presently available in the reviewed literature.

G Protein-Coupled Receptor (GPCR) Ligand Activity

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. nih.govnih.gov They respond to a variety of external signals, including amines and other neurotransmitters, to trigger intracellular signaling. nih.govnih.gov However, there is no specific research in the provided results that documents this compound or its derivatives acting as ligands for any GPCR.

Interaction with Other Enzymes (e.g., S-Adenosylmethionine Decarboxylase, COX Enzymes, Phosphopantetheinyl Transferase)

Investigations into the broader biological activity of aminopyridine derivatives have uncovered interactions with specific enzymes.

Phosphopantetheinyl Transferase (PPTase): A notable derivative, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (designated ML267), has been identified as a potent, submicromolar inhibitor of bacterial Sfp-PPTase. nbinno.comgoogle.comgoogle.com This enzyme is essential for bacterial viability and virulence, catalyzing a critical post-translational modification pathway. nbinno.comgoogle.comgoogle.com Significantly, compounds in this class show no inhibitory activity against the human PPTase orthologue, suggesting a selective antibacterial profile. nbinno.comgoogle.comgoogle.com The development of these inhibitors showcases the potential of the substituted chloropyridine scaffold in creating targeted antibacterial agents. nbinno.comgoogle.com

| Compound | Target Enzyme | Activity |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) | Bacterial Sfp-PPTase | Submicromolar inhibition |

| ML267 | Human PPTase | No activity observed |

S-Adenosylmethionine Decarboxylase and COX Enzymes: There is no available information from the searched literature describing the interaction of this compound or its derivatives with S-Adenosylmethionine Decarboxylase or Cyclooxygenase (COX) enzymes.

Modulation of Cellular Signaling Cascades

The interaction of a compound with its molecular target directly impacts cellular signaling.

The PPTase inhibitor ML267, a derivative of a substituted chloropyridine, has been shown to modulate bacterial cellular processes by attenuating the production of a metabolite that depends on Sfp-PPTase activity when applied to Bacillus subtilis. google.com This demonstrates that targeting this enzyme with such derivatives can disrupt essential metabolic pathways within bacteria. google.com

Regarding signaling in human cells, studies on the metabolic activation of the drug Nevirapine, which has a related pyridine-based structure, indicate that its metabolites can interact with cellular systems, such as by inhibiting CYP3A4. nih.gov This highlights how derivatives of such heterocyclic structures can influence cellular enzymatic cascades.

Therapeutic Applications and Contributions to Drug Discovery

The true value of a chemical scaffold is realized in its application to drug discovery and development. While this compound itself is not a therapeutic agent, its structural isomer plays a critical role in the synthesis of a major antiviral medication.

Development of Antiviral Agents (e.g., HIV Reverse Transcriptase Inhibitors like Nevirapine Precursor)

A structural isomer of the title compound, 2-Chloro-4-methylpyridin-3-amine (also known as 3-Amino-2-chloro-4-methylpyridine (B17603) or CAPIC), is a crucial and well-documented key intermediate in the synthesis of Nevirapine. nbinno.comvcu.educhemicalbook.comchemicalbook.com Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. nbinno.comchemicalbook.com

The synthesis of Nevirapine involves the reaction of 2-Chloro-4-methylpyridin-3-amine with a second pyridine-based component. google.comgoogle.comvcu.edu Various patented processes detail the coupling of this key intermediate to form the final tricyclic structure of Nevirapine. google.comgoogle.com The availability and quality of 2-Chloro-4-methylpyridin-3-amine are therefore critical for the efficient production of this important antiretroviral drug. nbinno.comvcu.edu There is no evidence in the reviewed literature to suggest that this compound is used in the synthesis of Nevirapine.

Anticancer and Antiproliferative Activity Research

Derivatives of the pyridine (B92270) scaffold have been a major focus of anticancer research, with studies exploring how different chemical modifications influence their ability to inhibit the growth of cancer cells.

Research into pyridine derivatives has demonstrated that specific substitutions on the pyridine or associated rings can significantly impact antiproliferative activity. For instance, a study on the HepG2 liver cancer cell line showed that a derivative with a single methyl (CH₃) group on an attached aromatic ring had an IC₅₀ value of 1.30 mM. mdpi.com Replacing this methyl group with chlorine (Cl) or hydrogen (H) resulted in decreased potency, with IC₅₀ values of 5.84 mM and 7.15 mM, respectively, suggesting that the methyl group enhances antiproliferative effects in this context. mdpi.com

Similarly, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which are complex derivatives, were synthesized and evaluated for their anticancer potential against hematological cancers. mdpi.com Two compounds from this series, designated as II and IV, were effective in reducing the growth of several cancer cell lines and were also found to increase the expression of genes that promote apoptosis, such as p53 and Bax. mdpi.com

In another study, novel quinazoline-based pyrimidodiazepines were developed and tested against a panel of 60 human tumor cell lines by the U.S. National Cancer Institute (NCI). rsc.org A precursor, quinazoline-chalcone derivative 14g , showed significant antiproliferative activity with GI₅₀ values ranging from 0.622 to 1.81 μM across leukemia, colon, melanoma, and breast cancer cell lines. rsc.org Furthermore, a resulting pyrimidodiazepine, 16c , exhibited potent cytotoxic activity, proving to be 10 times more powerful than the standard anticancer drug doxorubicin (B1662922) against ten of the cancer cell lines. rsc.org

The introduction of a thioalkyl group at the 4-position of a 7-chloroquinoline (B30040) core has also been explored. A large series of these derivatives were tested for cytotoxicity, with sulfonyl N-oxide derivatives showing notable activity. mdpi.com For example, against the CCRF-CEM leukemia cell line, these compounds induced apoptosis and inhibited DNA and RNA synthesis. mdpi.com

Table 1: Anticancer and Antiproliferative Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine derivative with CH₃ group | HepG2 (Liver Cancer) | IC₅₀ value of 1.30 mM | mdpi.com |

| Pyridine derivative with Cl group | HepG2 (Liver Cancer) | IC₅₀ value of 5.84 mM | mdpi.com |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II & IV) | Hematological Cancers | Reduced cell growth; increased p53 and Bax expression | mdpi.com |

| Quinazoline-chalcone 14g | K-562, RPMI-8226 (Leukemia); HCT-116 (Colon); LOX IMVI (Melanoma); MCF7 (Breast) | High antiproliferative activity (GI₅₀: 0.622–1.81 μM) | rsc.org |

| Pyrimidodiazepine 16c | 10 different cancer cell lines | High cytotoxic activity (10-fold higher than doxorubicin) | rsc.org |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | CCRF-CEM (Leukemia) | Induced apoptosis; inhibited DNA/RNA synthesis | mdpi.com |

Anti-inflammatory Potentials

The anti-inflammatory properties of pyridine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

A study investigating 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives found that they exhibited inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov One derivative, compound 3f , which features a 4-chloro substitution on one phenyl ring and a 3-CF₃ substitution on another, was the most potent inhibitor of COX-2, with an IC₅₀ value of 9.2 μmol/L. nih.gov Several other compounds in the series also showed potent and selective inhibition of COX-2, marking this scaffold as promising for developing new anti-inflammatory agents. nih.gov

In other research, new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their potential to inhibit enzymes in the COX and lipoxygenase (LOX) pathways. nih.govresearchgate.net Two compounds, 5d and 5e , were identified as potent and selective COX-2 inhibitors with high selectivity index values of 112 and 124, respectively. researchgate.net In vivo studies using a carrageenan-induced inflammation model confirmed their significant anti-inflammatory effects. nih.gov

Further research on quinazoline (B50416) derivatives led to the synthesis of 2-methyl 7-Chloro-1,3-benzo-oxazine-4-one (1 ) and 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one (2 ). Both compounds demonstrated very high anti-inflammatory activity in animal models, with percentage inhibitions exceeding 95% at tested doses, which was higher than the standard drug Indomethacin. primescholars.com

Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f ) | COX-2 Enzyme | Potent and selective inhibition (IC₅₀ = 9.2 μmol/L) | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d ) | COX-2 Enzyme | Selective inhibition (Selectivity Index = 112) | researchgate.net |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e ) | COX-2 Enzyme | Selective inhibition (Selectivity Index = 124) | researchgate.net |

| 2-methyl 7-Chloro-1,3-benzo-oxazine-4-one (1 ) | Carrageenan-induced edema | 96.78% inhibition at 10mg/kg | primescholars.com |

| 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one (2 ) | Carrageenan-induced edema | 97.62% inhibition at 10mg/kg | primescholars.com |

Antibacterial Efficacy Studies

The search for novel antimicrobial agents has led to the investigation of various pyridine derivatives, including Schiff bases and azetidinones.

A series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) were synthesized and evaluated for their in-vitro antimicrobial effects against several strains of bacteria. researchgate.net The study found that compounds 3b, 3c, 3d, 3f, and 3g exhibited significant biological activity against the tested microorganisms, which included both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

In a different study, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and screened for antibacterial action. researchgate.net Compounds 4b and 4e from this series showed high activity, while other analogues displayed moderate activity when compared against the reference drug benzylpenicillin. researchgate.net Azetidinones, which are part of the core structure of penicillin antibiotics, are a known class of compounds with interesting biological activities. mdpi.com

The antibacterial potential of synthetic 1,3-bis(aryloxy)propan-2-amines was also assessed, revealing activity specifically against Gram-positive bacteria. nih.gov Four compounds (CPD18, CPD20, CPD21, and CPD22 ) were active against S. aureus and S. pyogenes, with some also inhibiting E. faecalis. nih.gov Notably, these compounds were also effective against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 10 μg/ml. nih.gov

Table 3: Antibacterial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Activity Level | Reference(s) |

|---|---|---|---|

| Schiff bases of 2-amino-4-chloropyridine (3b, 3c, 3d, 3f, 3g) | Gram-positive and Gram-negative bacteria | Significant | researchgate.net |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (4b, 4e) | Various bacteria | High | researchgate.net |

| 1,3-Bis(aryloxy)propan-2-amines (CPD20, CPD22) | E. faecalis, S. aureus, S. pyogenes | MIC of 10 μg/ml | nih.gov |

| 1,3-Bis(aryloxy)propan-2-amines (CPD21) | MRSA strains | MIC of 10 μg/ml | nih.gov |

Research in Neurological Disorders

Research has indicated that abnormal production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases, including neurological disorders. nih.gov Consequently, developing selective iNOS inhibitors is a key therapeutic strategy.

A series of 2-amino-4-methylpyridine (B118599) analogues were designed and synthesized as potential inhibitors of iNOS. nih.gov The goal of this research was to develop a radiolabeled tracer for non-invasive imaging of iNOS expression using positron emission tomography (PET), which would be valuable for studying and treating NO-related diseases. nih.gov Among the synthesized compounds, analogues 9, 18, and 20 were identified as having the greatest potential to serve as PET tracers. A radiolabeled version of compound 9 , [¹⁸F]9, was evaluated in a mouse model of inflammation. The results showed higher uptake of the tracer in the lungs of inflamed mice compared to control mice, and this uptake could be blocked by a known iNOS inhibitor. nih.gov This suggests that these 2-amino-4-methylpyridine derivatives are effective at targeting iNOS in a living system, indicating their potential for further development in the context of neurological and inflammatory conditions where iNOS is overexpressed. nih.gov

Other Pharmacological Activities (e.g., antioxidant properties)

Beyond the major therapeutic areas, derivatives of the core compound have been explored for other pharmacological effects, such as antioxidant activity. Antioxidants are crucial for combating oxidative stress, a process implicated in numerous diseases.

The antioxidant potential of metal complexes involving pyridine-based ligands has been investigated. mdpi.com Coordination complexes of 2-amino-3-methylpyridine (B33374) with copper(II) were evaluated for their ability to scavenge free radicals using DPPH and ABTS assays. The copper-containing complex demonstrated notable activity, with IC₅₀ values of 150.88 μg/mL against DPPH and 199.10 μg/mL against ABTS. mdpi.com While this activity was lower than that of the standard, ascorbic acid, it highlights the potential of such derivatives. mdpi.com

In another line of research, novel thiazolo[4,5-b]pyridine (B1357651) derivatives were synthesized, and their antioxidant activity was assessed in vitro using the DPPH radical scavenging method. pensoft.net This study aimed to create substances with a favorable pharmacological profile by modifying a base heterocycle, indicating that the pyridine scaffold is a versatile starting point for developing compounds with antioxidant properties. pensoft.net

Table 4: Antioxidant Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Assay | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Copper(II) complex of 2-amino-3-methylpyridine | DPPH | 150.88 μg/mL | mdpi.com |

| Copper(II) complex of 2-amino-3-methylpyridine | ABTS | 199.10 μg/mL | mdpi.com |

| Thiazolo[4,5-b]pyridine derivatives | DPPH | Activity evaluated | pensoft.net |

Advanced Analytical Methodologies for Research on 3 Chloro 2 Methylpyridin 4 Amine

Spectroscopic Techniques for Comprehensive Structural Characterization (e.g., NMR, Mass Spectrometry, FTIR, UV/Vis)

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-chloro-2-methylpyridin-4-amine by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. In a typical ¹H NMR spectrum, the protons of the methyl group and the amine group, along with the aromatic protons on the pyridine (B92270) ring, would appear as distinct signals. For example, in a related compound, 3-chloro-2-methylaniline, the methyl protons (CH₃) show a signal around 2.200 ppm, while the amine (NH₂) protons appear as a broad signal at approximately 3.57 ppm. chemicalbook.com The aromatic protons would be expected in the 6.5-8.0 ppm range. chemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct peaks for the methyl carbon, the two non-equivalent aromatic carbons, and the two quaternary carbons bonded to the chlorine and amine groups, respectively.

Mass Spectrometry (MS) is used to determine the molecule's mass-to-charge ratio (m/z), confirming its molecular weight and elemental composition. For this compound (C₆H₇ClN₂), the expected monoisotopic mass is approximately 142.03 Da. uni.lu Mass spectrometry analysis would show a prominent peak for the molecular ion [M]+ at m/z 142. uni.lu Another characteristic feature would be the isotopic pattern for chlorine, with an [M+2]+ peak approximately one-third the intensity of the [M]+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in structural confirmation. uni.luuni.lu

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching from the pyridine ring (approximately 1400-1600 cm⁻¹), and the C-Cl stretching vibration (usually below 800 cm⁻¹).

| Technique | Parameter | Expected/Observed Value | Reference/Notes |

|---|---|---|---|

| ¹H NMR | δ (CH₃) | ~2.2 ppm | Based on analog 3-chloro-2-methylaniline. chemicalbook.com |

| δ (NH₂) | ~3.6 ppm | Based on analog 3-chloro-2-methylaniline. chemicalbook.com | |

| δ (Aromatic H) | 6.5 - 8.0 ppm | Typical range for pyridine protons. chemicalbook.com | |

| Mass Spectrometry | Molecular Ion [M]⁺ (m/z) | 142.02922 | Predicted value for C₆H₇ClN₂. uni.lu |

| [M+H]⁺ (m/z) | 143.03705 | Predicted value. uni.luuni.lu | |

| FTIR | N-H Stretch | ~3300-3500 cm⁻¹ | Characteristic for primary amines. |

| C=C/C=N Stretch | ~1400-1600 cm⁻¹ | Characteristic for aromatic rings. researchgate.net | |

| C-Cl Stretch | < 800 cm⁻¹ | Typical range for C-Cl bonds. | |

| UV/Vis | λmax | ~200-280 nm | Based on similar aminopyridines. sielc.com |

Chromatographic Methods for Isolation, Purification, and Purity Assessment in Research Settings

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. prepchem.com These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. For instance, a method for the related compound 3,4-diaminopyridine (B372788) uses a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous buffer (sodium octanesulfonate and ammonium (B1175870) acetate), demonstrating the ability to separate the main compound from its impurities and degradation products. researchgate.net The mobile phase composition can be adjusted (isocratic or gradient elution) to optimize the separation and ensure sharp, well-resolved peaks. researchgate.nethelixchrom.com Detection is typically achieved using a UV detector set at a wavelength where the compound shows strong absorbance. sielc.com

Column Chromatography is frequently used for the isolation and purification of the compound on a preparative scale. prepchem.com In a typical procedure, a crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.gov An appropriate solvent or solvent mixture (eluent), such as ethyl acetate (B1210297)/petroleum ether, is then passed through the column. prepchem.comnih.gov Components of the mixture travel down the column at different rates based on their affinity for the silica gel, allowing for the collection of purified this compound in separate fractions.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Aqueous Buffer (e.g., H₂SO₄ or Ammonium Acetate) | UV (e.g., 200 nm) | Purity Assessment, Quantitative Analysis. sielc.comresearchgate.net |

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether | N/A (Fractions collected and analyzed separately) | Isolation, Purification. prepchem.comnih.gov |

| Mixed-Mode Chromatography | Core-shell mixed-mode (RP/Ion-Exchange) | Acetonitrile / Water with buffer | UV, LC/MS | Complex mixture screening. helixchrom.com |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.

For a molecule like this compound, a single-crystal X-ray study would provide unambiguous confirmation of its structure. The analysis reveals precise bond lengths, bond angles, and torsion angles. A study on the closely related isomer, 2-chloro-4-methylpyridin-3-amine, showed it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The data confirmed the planarity of the pyridine ring and provided exact measurements for all bond lengths within the molecule. researchgate.net

Furthermore, crystallographic data illuminates intermolecular interactions that stabilize the crystal lattice. For 2-chloro-4-methylpyridin-3-amine, the analysis revealed an intermolecular N—H···N hydrogen bond, which forms chains of molecules, as well as an intramolecular N—H···Cl contact. researchgate.net Such detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9877 (8) |

| b (Å) | 12.8468 (15) |

| c (Å) | 12.8408 (19) |

| β (°) | 90.872 (14) |

| Volume (ų) | 657.75 (18) |

| Z (Molecules per unit cell) | 4 |

| Data obtained from the crystallographic study of 2-Chloro-4-methylpyridin-3-amine. researchgate.net |

Broader Scientific and Technological Applications of 3 Chloro 2 Methylpyridin 4 Amine

Role as a Versatile Intermediate in Organic Synthesis Beyond Pharmaceuticals

The utility of 3-Chloro-2-methylpyridin-4-amine extends into the realms of agrochemicals and fine chemicals. guidechem.comchemimpex.com The compound serves as a critical starting material or intermediate for creating more complex molecules used in crop protection and other specialized chemical applications. guidechem.com Its functional groups—the nucleophilic amino group, the reactive chloro group which can be substituted, and the methyl group which can be modified—allow for diverse chemical transformations.

This versatility makes it an essential building block for developing novel crop protection products and other biologically active molecules outside of the pharmaceutical industry. guidechem.comchemimpex.com The broader category of methylpyridine derivatives is crucial in the agrochemical sector, forming the basis for fourth-generation pesticides that are noted for high efficiency and lower toxicity.

Table 1: Non-Pharmaceutical Applications of this compound

| Application Area | Role of this compound | Source |

| Agrochemicals | Intermediate for the synthesis of new pesticide molecules. guidechem.comchemimpex.com | guidechem.com, chemimpex.com |

| Fine Chemicals | Building block for the production of various specialized, biologically active molecules. guidechem.com | guidechem.com |

Contributions to Material Science Research (e.g., Organic Electronics, Metal-Organic Frameworks)

Based on currently available research, the direct application of this compound in material science, including fields like organic electronics or the development of metal-organic frameworks (MOFs), is not widely documented. While pyridine (B92270) derivatives, in general, are investigated for such applications due to their electronic and coordination properties, specific research focusing on this compound in these areas has not been prominently published.

Catalytic Applications and Ligand Design in Coordination Chemistry

This compound is utilized in the synthesis of nitrogen-containing pyridine ligands. guidechem.com Pyridine-based ligands are of paramount importance in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The electronic properties of the resulting metal complex can be fine-tuned by altering the substituents on the pyridine ring.

The presence of the amino and chloro groups on this compound allows for the design of specialized ligands. These ligands can, in turn, be used to create catalysts for various organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) or hydrogenations. The specific steric and electronic environment provided by ligands derived from this compound can influence the activity, selectivity, and stability of the metallic catalytic center.

Patent Landscape and Industrial Research Implications

The patent landscape for this compound (often referred to by its internal code, CAPIC) underscores its industrial significance, primarily as a key intermediate in the synthesis of the HIV-1 reverse transcriptase inhibitor, Nevirapine. google.comchemicalbook.comnbinno.com The numerous patents filed by pharmaceutical companies detail various methods for its synthesis, reflecting intensive industrial research aimed at optimizing production.

Key implications from the patent literature include:

Process Optimization: A significant portion of the research focuses on developing cost-effective, environmentally safer, and high-yield manufacturing processes. epo.org Early methods involving nitration were often hazardous and produced undesirable by-products. google.comchemicalbook.com

Novel Synthetic Routes: Patents describe multiple innovative routes to avoid these issues, starting from different, often more readily available, raw materials like acetone (B3395972) and malononitrile (B47326) or employing alternative chlorination and amination strategies. google.comgoogleapis.com

Purity and Scalability: The patents emphasize achieving high purity, which is critical for its use in pharmaceuticals, and developing scalable processes suitable for large-scale industrial production. epo.org

This focus on process chemistry highlights the compound's value. An efficient and proprietary synthesis of a key intermediate like this compound can provide a significant competitive advantage in the production of a blockbuster drug.

Table 2: Key Patents Related to the Synthesis of this compound

| Patent Number | Title | Key Findings / Implications | Source |

| US6399781B1 | Process for making 3-amino-2-chloro-4-methylpyridine (B17603) | Details an improved process starting from malononitrile and acetylacetaldehyde dimethyl acetal, avoiding hazardous nitration steps. google.com | google.com |

| EP1064265B1 | Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone | Describes a regioselective method for producing the compound, highlighting its importance as an intermediate for Nevirapine. googleapis.com | googleapis.com |

| EP0551459A2 | Method for the preparation of 3-amino-2-chloro-4-alkylpyridines | Aims to provide a low-cost, environmentally safe process that avoids nitration and contamination with dichloropyridine by-products. epo.org | epo.org |

Future Research Directions and Perspectives for 3 Chloro 2 Methylpyridin 4 Amine

Innovations in Synthetic Strategies

While several methods exist for the synthesis of 3-Chloro-2-methylpyridin-4-amine, often referred to as CAPIC, future research will prioritize the development of more efficient, sustainable, and scalable synthetic routes. chemicalbook.comchemicalbook.com Current processes, though functional, present challenges such as the use of harsh reagents, non-selective reactions, and potential thermochemical hazards, particularly in large-scale production. chemicalbook.comgoogle.com

Future innovative strategies are expected to focus on:

Green Chemistry Approaches: The development of synthetic pathways that utilize less hazardous solvents, reduce waste generation, and employ catalytic methods over stoichiometric reagents will be a key focus. For instance, replacing strong chlorinating agents like phosphorus oxychloride (POCl₃) with more environmentally benign alternatives is a prospective area of research. chemicalbook.comgoogle.com

Process Intensification: Research into "one-pot" reactions, where multiple synthetic steps are carried out in a single reactor, could significantly improve efficiency and yield. researchgate.net An improved synthesis has been reported that involves a condensation, cyclization, a one-pot chlorination and hydrolysis, and a Hofmann reaction, indicating a move towards more streamlined processes. researchgate.net

Novel Catalytic Systems: Exploration of new catalysts, such as phosphotungstic acid used in the synthesis of related N-oxides, could lead to milder reaction conditions and higher yields. patsnap.com This could be particularly relevant for improving the efficiency of cyclization and functional group transformation steps.

Flow Chemistry: The application of continuous flow technologies offers precise control over reaction parameters, enhancing safety and scalability. This could be particularly advantageous for managing potentially hazardous nitration or chlorination steps that have been a concern in batch processes. chemicalbook.com

Unveiling Novel Biological Functions and Therapeutic Avenues

The established role of this compound as a cornerstone for the antiretroviral drug Nevirapine provides a strong foundation for exploring new therapeutic applications. chemicalbook.comchemicalbook.com The pyridine (B92270) core is a privileged scaffold in medicinal chemistry, and future research will aim to unlock the full therapeutic potential of its derivatives.

Prospective research directions include:

Anticancer Drug Discovery: Derivatives of substituted pyridines have shown promise as anticancer agents. mdpi.comnih.gov For example, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and shown to inhibit the proliferation of human cancer cell lines. mdpi.com Future work will likely involve the synthesis and screening of a library of this compound analogs against a wide range of cancer cell lines and molecular targets, such as protein kinases.

Agrochemicals: Picolinic acid derivatives are known to act as auxin herbicides. mdpi.com Research has shown that novel picolinic acids derived from similar chloro-amino-pyridine structures exhibit potent herbicidal activity. This suggests a promising avenue for developing new agrochemicals from the this compound scaffold to address the need for new weed control agents.

Neurological and Inflammatory Diseases: The structural features of this compound make it a suitable starting point for developing drugs targeting enzymes or receptors involved in neurological and inflammatory conditions.

Antimicrobial Agents: The biological activity of aminopyridine derivatives extends to antimicrobial effects, an area of increasing importance due to rising antibiotic resistance.

Integration of Advanced Computational and Chemoinformatic Approaches

To accelerate the discovery of new applications, modern drug discovery and material science heavily rely on computational and chemoinformatic tools. The future of research on this compound will be intrinsically linked to these in silico methods.

Key areas of integration include:

Molecular Modeling and Docking: Computational docking studies can predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors. This allows for the rational design of more potent and selective compounds, as has been demonstrated for related cannabinoid receptor modulators. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure of a series of derivatives and their biological activity, QSAR models can be built to predict the activity of novel, unsynthesized compounds. This can guide synthetic efforts toward molecules with the highest potential.

Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets or for specific material properties, prioritizing a smaller number of high-potential candidates for synthesis and experimental testing.

ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to identify candidates with better drug-like properties. Predicted data, such as collision cross-section values, are already available for the parent compound. uni.lu

Expansion into Emerging Material Science Fields

The coordination chemistry of pyridine-containing ligands is a rich field, and this compound presents an intriguing building block for novel materials. Its nitrogen atoms can coordinate with metal ions, opening up possibilities beyond its traditional use in organic synthesis.

Future research is anticipated in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a ligand, this compound and its derivatives can be used to construct coordination complexes with various metal ions. researchgate.netmdpi.com Research on related aminopyridines has shown the formation of cobalt(II) and silver(I) complexes with interesting magnetic and luminescent properties. researchgate.netmdpi.com This suggests the potential for creating new materials with applications in gas storage, catalysis, sensing, and optics.

Luminescent Materials: The inherent fluorescence of some coordination complexes and the prevalence of the azaindole motif in biologically active and fluorescent compounds suggest that derivatives of this compound could be developed into novel fluorescent probes or materials for optoelectronic applications. mdpi.comacs.org

Functional Dyes: The benzothiazole (B30560) moiety, which shares structural similarities with substituted pyridines, has been a key component of dyes. mdpi.com This indicates a potential avenue for developing new dyes with specific properties based on the this compound scaffold.

Synergistic Research Across Disciplines

The most significant breakthroughs involving this compound are likely to emerge from synergistic, cross-disciplinary research. The complexity of modern scientific challenges requires the integration of expertise from various fields.

Future collaborations will likely involve:

Chemistry and Biology: Organic chemists synthesizing novel derivatives based on computational predictions, and biologists and pharmacologists evaluating their efficacy and mechanism of action in cellular and animal models.

Chemistry and Material Science: Synthetic chemists designing and creating novel ligands for material scientists to fabricate and characterize new functional materials like MOFs or sensors.

Chemistry and Agricultural Science: The development of new herbicides or pesticides, as seen with picolinic acid derivatives, requires close collaboration between chemists who synthesize the compounds and agricultural scientists who test their efficacy and environmental impact. mdpi.com

Synthetic and Medicinal Chemistry: The development of scalable synthetic routes for complex, biologically active molecules, such as azaindoles, benefits from the combined expertise of process chemists and medicinal chemists to optimize both the synthesis and the therapeutic properties of the final compounds. acs.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a well-known intermediate into a versatile platform for innovation across medicine, agriculture, and material science.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-methylpyridin-4-amine?

The synthesis of this compound can be approached via nucleophilic substitution or multi-step functionalization of pyridine derivatives. A common strategy involves halogenation and amination of pre-substituted pyridine scaffolds. For example, similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized using fluorinated pyridine precursors and sodium azide, followed by methyl group introduction . Advanced methods may employ copper-catalyzed coupling or palladium-mediated reactions, as seen in the synthesis of N-cyclopropyl-3-methylpyridin-4-amine derivatives . Reaction optimization (temperature, solvent, catalyst) is critical for yield improvement.

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity. For example, methyl groups typically resonate at δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (142.59 g/mol) and fragmentation patterns .

- X-ray Crystallography : Tools like ORTEP-3 enable 3D structural visualization, resolving bond angles and hydrogen-bonding networks critical for confirming stereochemistry .

Q. How should researchers address discrepancies in reported CAS numbers (e.g., 133627-45-9 vs. 97944-40-6)?

Conflicting CAS numbers may arise from isomerism or database errors. Cross-validate using analytical data (NMR, HRMS) and consult authoritative sources like PubChem or IUPAC nomenclature. For instance, and list different CAS numbers; structural confirmation via spectral matching is essential to resolve ambiguity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological activity of this compound?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites with biological targets, such as kinases or enzymes. For example, fluazinam analogs with chloro-trifluoromethyl groups show fungicidal activity via target inhibition .

- 3D-QSAR Modeling : Correlates structural features (e.g., chloro/methyl substituents) with antileukemic activity, as demonstrated for triazine derivatives .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) influencing reactivity in nucleophilic substitutions .

Q. What experimental strategies resolve conflicting spectral data for this compound?

Q. How is this compound utilized in medicinal chemistry research?

- Pharmacophore Development : The chloro and methyl groups enhance lipophilicity and target binding. Derivatives like gefitinib (a tyrosine kinase inhibitor) highlight the role of chloro-pyridinamine scaffolds in drug design .

- Enzyme Inhibition Assays : Test inhibitory effects on p38 MAP kinase or cytokine production, following protocols for SKF-86002 analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.